molecular formula C19H28N4O B2640559 Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415455-59-1

Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone

Número de catálogo B2640559
Número CAS: 2415455-59-1
Peso molecular: 328.46
Clave InChI: OVBAIAUBAXVLKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as CPI-455, is a novel small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes, including inflammation, cancer, and immune response. CPI-455 has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in various diseases.

Mecanismo De Acción

BET proteins are chromatin readers that recognize acetylated lysine residues on histones and other proteins. By binding to acetylated chromatin, BET proteins recruit transcriptional co-activators and RNA polymerase II to promote gene expression. Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated chromatin and inhibiting the transcription of target genes.
Biochemical and Physiological Effects:
Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to have potent inhibitory activity against BET proteins, with an IC50 value of 37 nM for BRD4. Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, as well as reduce the expression of pro-inflammatory cytokines in immune cells. In addition, Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to enhance the activity of existing chemotherapeutic agents, suggesting a potential synergistic effect.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins, as well as its ability to inhibit the transcription of target genes. However, Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has several limitations, including its complex synthesis, limited solubility, and potential off-target effects.

Direcciones Futuras

There are several future directions for the development of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone and other BET inhibitors. First, further preclinical studies are needed to evaluate the efficacy and safety of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone in various disease models. Second, clinical trials are needed to evaluate the therapeutic potential of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone in cancer, inflammation, and autoimmune disorders. Third, the development of more potent and selective BET inhibitors with improved pharmacological properties is needed. Fourth, the identification of biomarkers that can predict the response to BET inhibitors is needed to improve patient selection and treatment outcomes. Finally, the combination of BET inhibitors with other targeted therapies, such as immune checkpoint inhibitors or epigenetic modifiers, may provide a more effective and personalized approach to cancer treatment.

Métodos De Síntesis

The synthesis of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone involves a multistep process that includes the preparation of the key intermediate, cyclohexylamine, followed by the coupling reaction with pyrimidine-4-carboxylic acid and piperidine-1-carboxylic acid. The final product is obtained by the reaction of the intermediate with cyclopropyl isocyanate. The synthesis of Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone is a complex process that requires expertise in organic chemistry and is carried out under strict quality control measures.

Aplicaciones Científicas De Investigación

Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BET proteins have been shown to play a critical role in promoting tumor growth and survival by regulating the expression of oncogenes. Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to enhance the efficacy of existing chemotherapeutic agents.
In inflammation and autoimmune disorders, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines and chemokines. Cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Propiedades

IUPAC Name

cyclohexyl-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c24-19(15-4-2-1-3-5-15)22-12-9-17(10-13-22)23(16-6-7-16)18-8-11-20-14-21-18/h8,11,14-17H,1-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAIAUBAXVLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclohexanecarbonylpiperidin-4-yl)-N-cyclopropylpyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.